4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol
Description
Properties
IUPAC Name |
4-chloro-2-[[4-(dimethylamino)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-18(2)14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)19/h3-9,17,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGZAULGFFJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol typically involves the reaction of 4-chloro-2-nitrophenol with 4-(dimethylamino)benzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenol derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential antimicrobial and antidiabetic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it has been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . This inhibition is achieved through the binding of the compound to the active sites of these enzymes, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(dimethylamino)benzylidene)amino)phenol
- 4-((3-nitrobenzylidene)amino)phenol
- 4-((thiophen-2-ylmethylene)amino)phenol
- 4-(((E)-3-phenylallylidene)amino)phenol
Uniqueness
4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol is unique due to its specific combination of a chloro group and a dimethylamino group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with enzymes and proteins, making it a valuable tool in biochemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
